Methyl 3-azido-2-methylidenebutanoate
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Overview
Description
Methyl 3-azido-2-methylidenebutanoate is an organic compound with the molecular formula C6H9N3O2. It contains an azide group (-N3) and an ester functional group. This compound is of interest due to its unique structure and reactivity, particularly in the field of organic synthesis and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-azido-2-methylidenebutanoate can be synthesized through various methods. One common approach involves the reaction of an appropriate alkyl halide with sodium azide (NaN3) in a polar aprotic solvent such as acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions, resulting in the formation of the azide compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-azido-2-methylidenebutanoate undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Cycloaddition: Copper(I) catalysts for Huisgen 1,3-dipolar cycloaddition with alkynes.
Major Products Formed
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
Methyl 3-azido-2-methylidenebutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocycles and triazoles.
Biology: Employed in bioconjugation techniques, such as click chemistry, for labeling biomolecules.
Industry: Utilized in material sciences for polymer crosslinking and the development of advanced materials.
Mechanism of Action
The mechanism of action of methyl 3-azido-2-methylidenebutanoate involves the reactivity of the azide group. The azide group can act as a nucleophile in substitution reactions, forming new C-N bonds. In cycloaddition reactions, the azide group reacts with alkynes to form triazoles, which are stable and have various applications . The reduction of the azide group to an amine involves the transfer of electrons and the release of nitrogen gas (N2) .
Comparison with Similar Compounds
Methyl 3-azido-2-methylidenebutanoate can be compared with other azido compounds, such as:
Sodium azide (NaN3): Commonly used as a reagent in organic synthesis.
Azidothymidine (AZT): An antiviral drug used in the treatment of HIV.
Phenyl azide: Used in the synthesis of heterocycles and as a photolabile protecting group.
This compound is unique due to its specific structure, which combines an azide group with an ester functional group, making it versatile for various synthetic applications .
Properties
CAS No. |
918156-02-2 |
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Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl 3-azido-2-methylidenebutanoate |
InChI |
InChI=1S/C6H9N3O2/c1-4(6(10)11-3)5(2)8-9-7/h5H,1H2,2-3H3 |
InChI Key |
WKSBAWXEMIZRLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C)C(=O)OC)N=[N+]=[N-] |
Origin of Product |
United States |
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